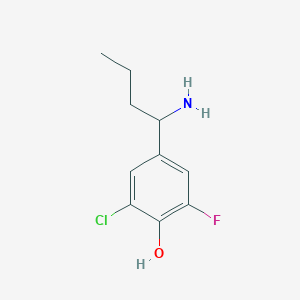
2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid is a chemical compound known for its unique structure and properties It belongs to the class of chroman derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid typically involves the condensation of 6-nitro-4-oxochroman-3-carbaldehyde with acetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized chroman derivatives .
Scientific Research Applications
2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The chroman ring structure also plays a role in its activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid
- 2-(6-Nitro-4-oxochroman-3-ylidene)propionic acid
- 2-(6-Nitro-4-oxochroman-3-ylidene)butyric acid
Uniqueness
2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid is unique due to its specific structural features, such as the nitro group and the chroman ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
189083-16-7 |
|---|---|
Molecular Formula |
C11H7NO6 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
(2E)-2-(6-nitro-4-oxochromen-3-ylidene)acetic acid |
InChI |
InChI=1S/C11H7NO6/c13-10(14)3-6-5-18-9-2-1-7(12(16)17)4-8(9)11(6)15/h1-4H,5H2,(H,13,14)/b6-3+ |
InChI Key |
KAZJYVFNRYIHNT-ZZXKWVIFSA-N |
Isomeric SMILES |
C1/C(=C\C(=O)O)/C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(=CC(=O)O)C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)





![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
![n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)

![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)

![tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)


